molecular formula C19H25FN2O2 B6044518 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone

1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone

Cat. No. B6044518
M. Wt: 332.4 g/mol
InChI Key: GWMYJFHLFQDTGN-UHFFFAOYSA-N
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Description

1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone, also known as FPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. FPEP is a pyrrolidinone derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone is believed to act as a partial agonist of the dopamine D2 receptor, meaning that it can activate the receptor to a certain extent but not to the same degree as a full agonist. This mechanism of action has been demonstrated in a study by Chen et al. (2019), where they found that 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone was able to increase dopamine release in the striatum of mice.
Biochemical and Physiological Effects:
1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has been found to have various biochemical and physiological effects, including the modulation of dopamine release and the regulation of neuronal activity. It has also been reported to have antioxidant properties, which may have implications for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation is that 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has a relatively short half-life, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone. One area of interest is the development of 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone derivatives with improved pharmacokinetic properties, such as longer half-lives and increased brain penetration. Another direction is the investigation of 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone's potential therapeutic applications, particularly in the treatment of addiction and other psychiatric disorders. Finally, further studies are needed to elucidate the precise mechanisms underlying 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone's effects on dopamine release and neuronal activity.
In conclusion, 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone is a promising compound with potential applications in medical research, particularly in the field of neuroscience. Its high selectivity for the dopamine D2 receptor and various biochemical and physiological effects make it a valuable tool for studying the mechanisms underlying addiction and other psychiatric disorders. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone involves the reaction of 2-(2-fluorophenyl)ethylamine with ethyl 2-oxo-4-pyrrolidinecarboxylate, followed by the addition of piperidine and subsequent cyclization. This method has been reported in a study by Wang et al. (2017), where they were able to successfully synthesize 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone with a yield of 83%.

Scientific Research Applications

1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has been studied for its potential use in medical research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. This makes 1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone a potential tool for studying the mechanisms underlying addiction and other psychiatric disorders.

properties

IUPAC Name

1-[2-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c20-17-7-2-1-6-16(17)10-9-15-5-3-11-21(13-15)19(24)14-22-12-4-8-18(22)23/h1-2,6-7,15H,3-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMYJFHLFQDTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCCC2=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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